N-[4-(4,5-dicyano-2-nitrophenoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4,5-dicyano-2-nitrophenoxy)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of nitro, cyano, and acetamide functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4,5-dicyano-2-nitrophenoxy)phenyl]acetamide typically involves the reaction of 4,5-dicyano-2-nitrophenol with 4-aminophenylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4,5-dicyano-2-nitrophenoxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The cyano and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as ethanol, methanol, and DMF are frequently used .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-[4-(4,5-dicyano-2-aminophenoxy)phenyl]acetamide, while oxidation can produce N-[4-(4,5-dicyano-2-nitrosophenoxy)phenyl]acetamide .
Scientific Research Applications
N-[4-(4,5-dicyano-2-nitrophenoxy)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[4-(4,5-dicyano-2-nitrophenoxy)phenyl]acetamide involves its interaction with specific molecular targets. The nitro and cyano groups can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can disrupt normal cellular functions, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-nitrophenoxy)phenyl]acetamide
- N-[4-(4,5-dicyano-2-aminophenoxy)phenyl]acetamide
- N-[4-(4,5-dicyano-2-nitrosophenoxy)phenyl]acetamide
Uniqueness
N-[4-(4,5-dicyano-2-nitrophenoxy)phenyl]acetamide is unique due to the presence of both nitro and cyano groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo multiple types of chemical reactions makes it a versatile compound for various applications .
Properties
Molecular Formula |
C16H10N4O4 |
---|---|
Molecular Weight |
322.27 g/mol |
IUPAC Name |
N-[4-(4,5-dicyano-2-nitrophenoxy)phenyl]acetamide |
InChI |
InChI=1S/C16H10N4O4/c1-10(21)19-13-2-4-14(5-3-13)24-16-7-12(9-18)11(8-17)6-15(16)20(22)23/h2-7H,1H3,(H,19,21) |
InChI Key |
BJJHILYUWPCAML-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.